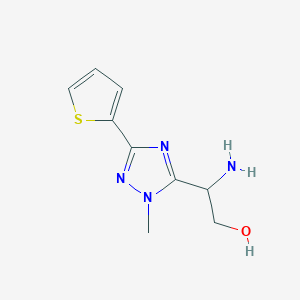
2-Amino-2-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMT , is a compound with an intriguing structure. It belongs to the imidazole family, which is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The presence of an amino group and a hydroxyl group makes AMT a versatile molecule with diverse applications.
Preparation Methods
Synthetic Routes: AMT can be synthesized through several routes. One common method involves the reaction of 1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-amine with an appropriate alcohol (such as ethanol) under acidic conditions. The amino group in the triazole ring undergoes nucleophilic substitution, resulting in the formation of AMT.
Industrial Production: In industrial settings, AMT is produced via efficient and scalable processes. These methods often involve catalytic hydrogenation or other advanced techniques to achieve high yields.
Chemical Reactions Analysis
AMT participates in various chemical reactions:
Oxidation: Undergoes oxidation to form corresponding oxides.
Reduction: Can be reduced to its amine derivative.
Substitution: The amino group can be substituted with other functional groups.
Condensation: Reacts with aldehydes or ketones to form imines.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts. Major products depend on reaction conditions and substituents.
Scientific Research Applications
AMT finds applications across disciplines:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
AMT’s mechanism of action involves binding to specific molecular targets. It may modulate enzyme activity, receptor signaling, or gene expression pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
AMT stands out due to its triazole-thiophene hybrid structure. Similar compounds include imidazoles, triazoles, and thiophenes, but AMT’s combination of features makes it unique.
Properties
Molecular Formula |
C9H12N4OS |
|---|---|
Molecular Weight |
224.29 g/mol |
IUPAC Name |
2-amino-2-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C9H12N4OS/c1-13-9(6(10)5-14)11-8(12-13)7-3-2-4-15-7/h2-4,6,14H,5,10H2,1H3 |
InChI Key |
GFSRRKHWNDMWBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CS2)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




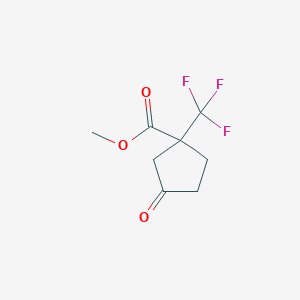


![Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)

![1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole](/img/structure/B13522612.png)
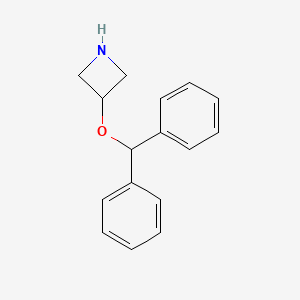
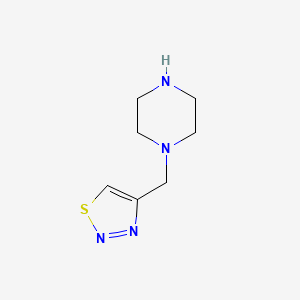
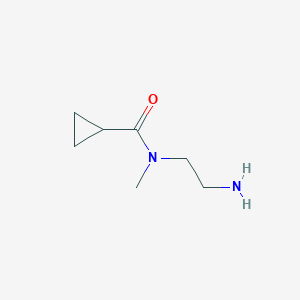
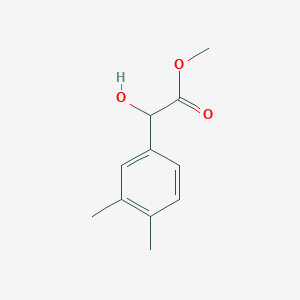

![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)
